![molecular formula C19H22F2N2O4 B1263464 [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone is a N-acylpiperidine.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthesis
Molecular Structure Analysis
The compound [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone and related structures have been studied for their molecular structure and synthesis. For instance, a study on isomorphous structures including methyl- and chloro-substituted analogues demonstrated the importance of disorder in the description of such structures, which is relevant for understanding the molecular geometry of similar compounds (Swamy et al., 2013).
Synthesis of Derivatives
Various derivatives of this compound, particularly focusing on difluorophenyl and piperidinyl methanone oxime, have been synthesized, shedding light on the compound's versatility in creating new chemical entities with potential biological activities (Mallesha & Mohana, 2014).
Biological and Pharmacological Activities
Antimicrobial Activity
Synthesized derivatives of similar structures have been evaluated for their in vitro antibacterial and antifungal activities, suggesting the potential of this compound in contributing to the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Soil Metabolism and Environmental Impact
Related compounds like isoxaflutole have been studied for their metabolism in soil, particularly in agricultural contexts like corn fields. This research is relevant for understanding the environmental impact and degradation pathways of chemically similar compounds (Rouchaud et al., 2002).
Molecular Interaction Studies
- Receptor Binding Analysis: Compounds with structural similarities have been analyzed for their interaction with receptors, such as cannabinoid receptors, providing insights into the potential pharmacodynamics and molecular interactions of this compound (Shim et al., 2002).
Anticancer and Antidepressant Potential
Synthesis of Anticancer Agents
Some derivatives have been synthesized and studied for their anticancer activities, hinting at the possible exploration of this compound in cancer research (Katariya et al., 2021).
Evaluation as Antipsychotic Agents
Derivatives with structural similarities have shown potential as novel antipsychotic agents, suggesting the relevance of exploring the neurological applications of the compound (Wise et al., 1986).
Eigenschaften
Molekularformel |
C19H22F2N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(3-propoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22F2N2O4/c1-2-8-25-14-4-3-7-23(11-14)19(24)18-10-15(27-22-18)12-26-13-5-6-16(20)17(21)9-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
VIVKJJABCCIWRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCCN(C1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



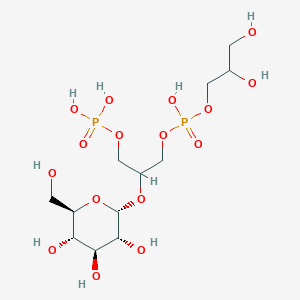




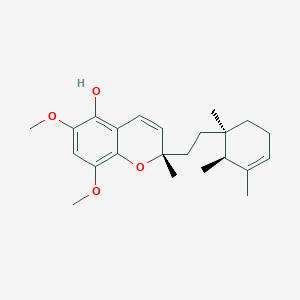
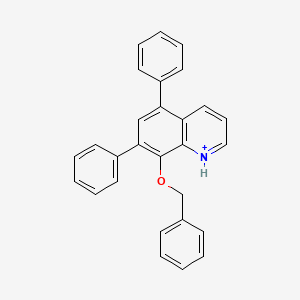
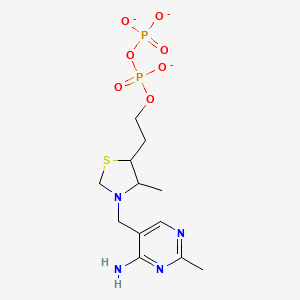
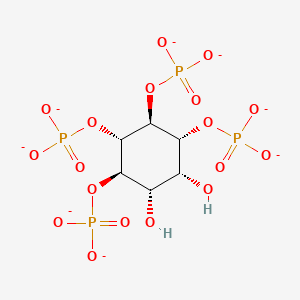
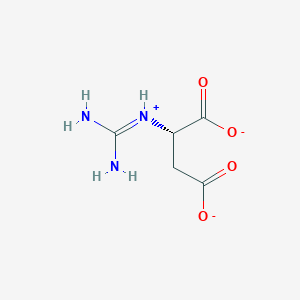
![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)


![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)